1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,6-7H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYVEHYVJBXEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through the following key stages:
- Preparation of the benzo[d]dioxole moiety : Usually derived from piperonal (3,4-methylenedioxybenzaldehyde), which provides the benzo[d]dioxole core.
- Introduction of the imidazole ring : Formation of the imidazole nucleus often involves condensation reactions with appropriate amines or imines.
- Functionalization at the 5-position of imidazole with a carbaldehyde group : Achieved by selective formylation or oxidation steps.
This sequence ensures the construction of the target molecule with the desired substitution pattern.
Stepwise Preparation Details
Detailed Experimental Protocols
Synthesis of Benzo[d]dioxol-5-ylmethanamine (Intermediate)
- The benzo[d]dioxol-5-ylmethanamine can be prepared by reduction of the corresponding nitro compound using tin(II) chloride dihydrate and N-methylmorpholine in N-methylpyrrolidinone at room temperature overnight.
- The amine is then purified by sequential washing with DMF, methanol, and dichloromethane to remove impurities.
Coupling to Form Imidazole Derivative
- The amine intermediate is reacted with imidazole precursors or carboxylic acids activated by carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF at room temperature.
- Diisopropylethylamine (DIPEA) is added as a base, and the reaction proceeds for 16 hours.
- The product is isolated by extraction and crystallization, yielding approximately 45% of the desired intermediate.
Formylation of Imidazole at 5-Position
- The formylation step involves treating the imidazole intermediate with pyridine and hydroxylamine hydrochloride, followed by slow addition of acetic anhydride while maintaining the temperature below 110 °C.
- After heating at 100 °C for 30 minutes, the reaction mixture is cooled, neutralized to pH 8.0 using 25% NaOH, and extracted with ethyl acetate.
- The crude product is purified by suspension in toluene and filtration to obtain 1-(benzo[d]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde as a light yellow solid with yields up to 82%.
Reaction Conditions Summary Table
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction of nitro to amine | SnCl2·2H2O, N-methylmorpholine | NMP | Room temp, overnight | ~16 h | Not specified | Purification by washing |
| Coupling to imidazole intermediate | EDCI, HOAt, DIPEA | DMF | Room temp | 16 h | ~45 | Crystallization purification |
| Formylation at imidazole 5-position | Pyridine, hydroxylamine hydrochloride, acetic anhydride | Ethyl acetate / Toluene | 0–110 °C (controlled) | ~6 h total | Up to 82 | pH control critical |
Mechanistic and Analytical Notes
- The coupling step relies on carbodiimide-mediated amide bond formation, which is well-established for linking amines to carboxylic acid derivatives.
- The formylation utilizes hydroxylamine hydrochloride to generate an oxime intermediate, which upon treatment with acetic anhydride undergoes rearrangement to the aldehyde.
- Control of temperature and pH is essential to avoid over-oxidation or side reactions.
- The final product’s structure is confirmed by 1H and 13C NMR spectroscopy, consistent with the assigned molecular framework.
Comparative Insights
- Compared to related compounds lacking the carbaldehyde group, this synthetic route offers selective functionalization at the imidazole ring, enhancing the molecule’s reactivity and potential biological activity.
- Alternative methods reported for imidazole derivatives involve regioselective synthesis using 2-hydroxyaryl groups and triethylamine catalysis in ethanol at room temperature, but these are more applicable to related but distinct imidazole carboxamide compounds rather than the exact target molecule.
Chemical Reactions Analysis
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding alcohols, acids, and substituted imidazole derivatives.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the activity of the final products
Mechanism of Action
The mechanism by which 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde exerts its effects involves interaction with specific molecular targets. In biological systems, it has been shown to bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations on the Imidazole Ring
N-Substituents
- 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS: 85102-99-4): Replaces the benzodioxolylmethyl group with a benzyl moiety.
- 1-Methyl-1H-imidazole-5-carbaldehyde (CAS: 3012-80-4) : Features a simple methyl group at the 1-position. This smaller substituent reduces steric hindrance and may improve solubility in polar solvents but diminishes π-π stacking interactions critical for crystallinity .
Aldehyde Position and Functional Groups
- 2-(2,5-Dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde (9c): A benzimidazole analog with a methoxy-substituted phenyl group at position 2 and a carbaldehyde at position 4.
- Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 53484-19-8) : Replaces the aldehyde with an ester group. The ester improves stability but reduces electrophilicity, limiting its utility in Schiff base formation .
Physicochemical Properties
*Data for the target compound inferred from structural analogs.
Biological Activity
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound characterized by its unique structural features, combining an imidazole ring with a benzo[d][1,3]dioxole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.
- Molecular Formula : C₁₂H₁₀N₂O₃
- Molecular Weight : 230.22 g/mol
- Purity : Typically around 95%.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, related imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for similar compounds often range from 7.82 to 10.21 μM, indicating comparable efficacy to standard chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to other known enzyme inhibitors suggests that it could be evaluated for its inhibitory potential against targets such as IDO1 (Indoleamine 2,3-dioxygenase), which plays a role in tumor immune evasion .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of imidazole, including those similar to our compound of interest, exhibit significant cytotoxicity against cancer cell lines. For example, derivatives tested in the MTT assay showed promising results in inhibiting cell viability at concentrations that are therapeutically relevant .
- Structure-Activity Relationship (SAR) : Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets. These studies help elucidate how structural modifications can enhance or diminish biological activity.
Comparative Analysis
The following table summarizes the comparative biological activities of this compound with similar compounds:
| Compound Name | Structural Features | Notable Activities | IC50 Values (μM) |
|---|---|---|---|
| This compound | Imidazole + benzo[d][1,3]dioxole | Potential anticancer | TBD |
| 2-(Benzo[d][1,3]dioxol-5-yl)imidazo[4,5-b]pyridine | Pyridine ring addition | Anticancer properties | TBD |
| 4-Methylimidazole | Simple imidazole structure | Used in food industry | Not applicable |
Q & A
Q. What are the recommended synthetic routes for 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?
- Methodology :
- Stepwise alkylation : Begin with imidazole-5-carbaldehyde derivatives and benzodioxole-containing alkylating agents (e.g., benzyl bromides). Use polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ to facilitate nucleophilic substitution .
- Optimization : Vary catalysts (e.g., phase-transfer catalysts), temperature (60–100°C), and reaction time (12–48 hrs) to maximize yield. Monitor intermediates via TLC or HPLC .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm, imidazole protons at δ 7.5–8.5 ppm) .
- HRMS : Validate molecular formula (C₁₂H₁₀N₂O₃) with high-resolution mass spectrometry .
- Melting Point : Compare experimental values (e.g., 180–185°C) with literature to assess crystallinity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry, calculate HOMO-LUMO gaps (predicting redox behavior), and map electrostatic potential surfaces (for hydrogen bonding sites) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the carbaldehyde group’s role in covalent binding .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Case Example :
- If anticonvulsant activity varies between rodent models and in vitro assays:
- Assay Conditions : Adjust ATP concentrations in kinase assays or use orthogonal assays (e.g., electrophysiology for ion channel targets) .
- Metabolite Screening : Test for aldehyde oxidation products (e.g., carboxylic acid derivatives) that may exhibit off-target effects .
Q. How do hydrogen bonding patterns in the crystal structure influence stability and solubility?
- Methodology :
- X-ray Crystallography : Resolve crystal packing motifs. For example, benzodioxole oxygen atoms may form C–H···O interactions with imidazole protons, reducing solubility in non-polar solvents .
- Graph Set Analysis : Classify hydrogen bond motifs (e.g., R₂²(8) rings) to correlate with dissolution profiles .
Data-Driven Research Questions
Q. How can SAR studies improve the compound’s selectivity for neurological targets?
- Approach :
- Analog Synthesis : Replace the benzodioxole group with substituted aryl rings (e.g., 3,4-dichlorophenyl) to modulate lipophilicity. Test in blood-brain barrier (BBB) permeability assays .
- Bioactivity Profiling : Use patch-clamp electrophysiology to assess selectivity for GABAₐ vs. NMDA receptors .
Q. What analytical techniques best resolve spectral data contradictions (e.g., overlapping NMR peaks)?
- Solutions :
Stability and Degradation
Q. What are the major degradation pathways under physiological conditions, and how can they be mitigated?
- Findings :
- Hydrolysis : The aldehyde group may oxidize to carboxylic acid in aqueous buffers (pH > 7). Stabilize with antioxidants (e.g., ascorbic acid) or lyophilization .
- Light Sensitivity : Benzodioxole rings are prone to photodegradation. Store in amber vials under inert gas .
Structural Insights and Patent Landscape
Q. How can patent databases inform the design of novel derivatives with improved IP positions?
- Strategy :
- Keyword Searches : Use terms like “imidazole-5-carbaldehyde derivatives” and “benzodioxole alkylation” in Espacenet or USPTO databases.
- Claim Analysis : Identify unprotected substituents (e.g., trifluoromethyl groups) for novel analog synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
